5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
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Overview
Description
5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a thiazole ring
Mechanism of Action
Target of Action
It is known that this compound is used as a pharmaceutical intermediate in the synthesis of a series of thiourea compounds with aromatic amine structures . These thiourea compounds have a good match with drug targets and show good inhibitory activity against in vitro tumor cell lines .
Mode of Action
It is known that the compound is used in the synthesis of thiourea compounds, which are known to interact with their targets through hydrogen bonding .
Biochemical Pathways
The thiourea compounds synthesized using this compound are known to have good inhibitory activity against in vitro tumor cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It is known that the compound is hydrolyzed in water , which could potentially affect its bioavailability.
Result of Action
The thiourea compounds synthesized using this compound are known to have good inhibitory activity against in vitro tumor cell lines , suggesting that they may induce cell cycle arrest or apoptosis in these cells.
Action Environment
It is known that the compound is sensitive to moisture , which could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring . The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Used in the synthesis of thiourea derivatives.
Uniqueness
5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2S/c13-11(14,15)7-1-6(2-8(4-7)12(16,17)18)3-9-5-20-10(19)21-9/h1-2,4-5H,3H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJKQGGANUREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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